8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Description

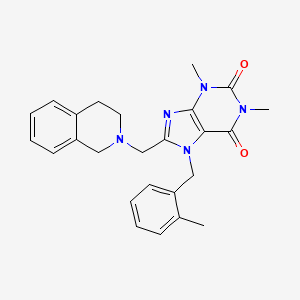

The compound 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-based derivative featuring a fused bicyclic structure with substitutions at multiple positions. These compounds share functional group similarities (e.g., carbonyl groups, fused nitrogen-containing rings) but differ in core architecture (purine vs. pyrimidinone systems).

Properties

IUPAC Name |

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-17-8-4-5-10-19(17)15-30-21(16-29-13-12-18-9-6-7-11-20(18)14-29)26-23-22(30)24(31)28(3)25(32)27(23)2/h4-11H,12-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFFODLOBTVTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCC5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves a multi-step process:

Formation of the Isoquinoline Intermediate: : The synthesis begins with the preparation of the 3,4-dihydroisoquinoline intermediate through a Pictet-Spengler reaction.

Alkylation: : The next step involves the alkylation of the xanthine core at the 7-position with the 2-methylbenzyl group using a suitable alkylating agent.

Coupling Reaction: : The final step is the coupling of the 3,4-dihydroisoquinoline intermediate with the alkylated xanthine core, typically through a nucleophilic substitution reaction under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, using continuous flow reactors to maintain precise control over reaction parameters, and employing efficient purification techniques such as column chromatography or crystallization to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions:

Oxidation: : The compound can be oxidized to form quinone derivatives.

Reduction: : Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and isoquinoline positions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Strong bases or acids, depending on the nature of the substituent to be introduced.

Major Products

The major products depend on the type of reaction:

Oxidation: : Quinone derivatives.

Reduction: : Dihydro or tetrahydro compounds.

Substitution: : Various substituted derivatives at the benzyl or isoquinoline moieties.

Scientific Research Applications

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications:

Chemistry: : Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

Biology: : Acts as a ligand for probing receptor-ligand interactions in biochemical assays.

Medicine: : Potential therapeutic agent for targeting specific molecular pathways in diseases such as cancer or neurological disorders.

Industry: : Utilized in the production of high-performance materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets:

Binding: : It binds to specific receptors or enzymes, modulating their activity.

Pathways: : It can influence signaling pathways by either activating or inhibiting key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structured comparison based on reaction parameters, catalysts, and yields from the evidence, which may inform approaches to synthesizing analogous purine derivatives.

Key Observations:

Catalytic Efficiency: Ionic liquids (e.g., [BMIM]PF₆) and FeCl₃ demonstrated high catalytic activity for DHPM synthesis, with yields exceeding 80% under mild conditions . These systems could inspire analogous approaches for purine derivatives, though steric and electronic effects from the isoquinoline and benzyl groups in the target compound may necessitate tailored catalysts.

Environmental Impact : FeCl₃ and sulfamic acid are highlighted as eco-friendly alternatives to traditional acid catalysts, aligning with green chemistry principles . This contrasts with Mg(ClO₄)₂, which, while reusable, involves a less benign oxidizer .

Reaction Optimization: The use of sulfamic acid in ethanol at 60°C achieved a 91.2% yield for a 4-phenyl-DHPM derivative, emphasizing the role of solvent choice and temperature control . Similar optimization may enhance the synthesis of the target purine compound.

Structural and Functional Differences:

- Core Heterocycle: The target compound’s purine core (with fused imidazole and pyrimidine rings) differs fundamentally from the monocyclic pyrimidin-2-one systems in the evidence. This structural divergence likely impacts solubility, bioavailability, and receptor-binding profiles.

- Substituent Effects: The 2-methylbenzyl and dihydroisoquinoline groups in the target compound introduce steric bulk and lipophilicity, which may complicate synthesis compared to simpler DHPM derivatives.

Biological Activity

The compound 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative characterized by its complex structure that integrates isoquinoline and purine moieties. This unique composition suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

- Molecular Formula : C25H27N5O2

- Molecular Weight : 429.524 g/mol

- Structural Features : The compound features a purine backbone with various substituents, particularly the isoquinoline derivative, which may influence its biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several pharmacological properties. Research is ongoing to elucidate its mechanisms of action and therapeutic potential. The following sections summarize key findings related to its biological activity.

Potential Pharmacological Properties

- CNS Activity : Similar compounds have shown potential as central nervous system (CNS) stimulants, influencing neurotransmitter systems such as dopamine and norepinephrine.

- Anticonvulsant Activity : Structural analogs have been tested for anticonvulsant properties, indicating a possible role in seizure management .

- Receptor Interactions : The compound may interact with various receptors and enzymes, modulating their activities and potentially leading to therapeutic effects.

The precise mechanisms through which this compound exerts its effects are not fully understood but may involve:

- Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.

- Neurotransmitter Modulation : Influencing neurotransmitter release or receptor sensitivity.

Study 1: Anticonvulsant Activity

A study involving structurally similar compounds demonstrated significant anticonvulsant activity in animal models. For example, a related compound exhibited an effective dose (ED50) of 15.2 mg/kg in the pentylenetetrazole (PTZ) test . This suggests that the compound may share similar properties.

Study 2: CNS Stimulant Properties

Research on related purine derivatives has shown potential applications in treating attention-deficit hyperactivity disorder (ADHD). These compounds demonstrated significant interactions with dopaminergic pathways, indicating a stimulatory effect on the CNS.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Notable Activity |

|---|---|---|

| Compound A | 426.5 g/mol | Anticonvulsant |

| Compound B | 341.41 g/mol | CNS Stimulant |

| Compound C | 415.49 g/mol | Enzyme Inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.